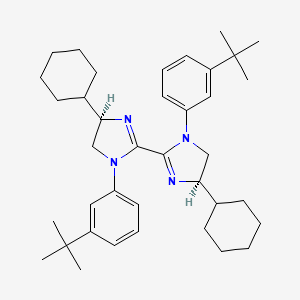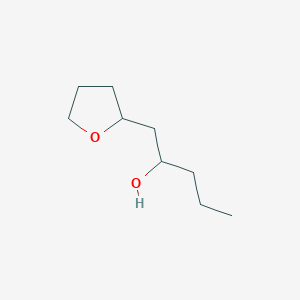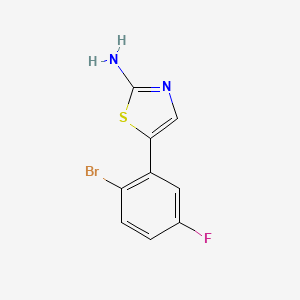
1-(4-Fluorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives or fluorophenyl derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent, as triazine derivatives have shown promise in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth of unwanted plants and pests.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the triazine ring provides stability and specificity. The exact molecular targets and pathways may vary depending on the specific application and the type of organism or cell being studied.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Bromophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of a fluorine atom.
1-(4-Methylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound for various scientific applications.
特性
CAS番号 |
77113-85-0 |
|---|---|
分子式 |
C11H15ClFN5 |
分子量 |
271.72 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14FN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H |
InChIキー |
JPRQUISRTNULCA-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)F)N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)





![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)




